![molecular formula C15H18N2O5 B10988439 2-{[(5,6-dimethoxy-1H-indol-2-yl)carbonyl]amino}butanoic acid](/img/structure/B10988439.png)
2-{[(5,6-dimethoxy-1H-indol-2-yl)carbonyl]amino}butanoic acid
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Overview
Description
2-[(5,6-Dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid is a synthetic compound that features an indole core structure. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,6-dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid typically involves the reaction of 5,6-dimethoxyindole-2-carboxylic acid with an appropriate amine under specific conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(5,6-Dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups attached to the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
2-[(5,6-Dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(5,6-dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The indole core structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives such as:
- 5,6-Dimethoxyindole-2-carboxylic acid
- Indole-3-acetic acid
- 1-Methylindole-2-carboxylic acid
Uniqueness
What sets 2-[(5,6-dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid apart is its specific substitution pattern on the indole ring and the presence of the butanoic acid moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H18N2O5 |
---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
2-[(5,6-dimethoxy-1H-indole-2-carbonyl)amino]butanoic acid |
InChI |
InChI=1S/C15H18N2O5/c1-4-9(15(19)20)17-14(18)11-5-8-6-12(21-2)13(22-3)7-10(8)16-11/h5-7,9,16H,4H2,1-3H3,(H,17,18)(H,19,20) |
InChI Key |
QRRQVGAQZNBQJR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C1=CC2=CC(=C(C=C2N1)OC)OC |
Origin of Product |
United States |
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